1-Isopropyl-1H-imidazole-2-carbaldehyde
Overview
Description
1-Isopropyl-1H-imidazole-2-carbaldehyde is an organic compound with the molecular formula C7H10N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-imidazole-2-carbaldehyde can be synthesized through the alkylation of 1H-imidazole-2-carbaldehyde. A typical method involves the reaction of 1H-imidazole-2-carbaldehyde with 2-iodopropane in the presence of a base such as potassium carbonate in N,N-dimethylformamide at elevated temperatures . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-Isopropyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation:
- The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction:
- The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution:
- The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation:
- The aldehyde group can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.
Scientific Research Applications
1-Isopropyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology:
- The compound can be used to study enzyme inhibition, particularly those involving aldehyde dehydrogenases.
Medicine:
- Potential applications in drug discovery, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry:
- It can be used in the synthesis of specialty chemicals and materials, including ligands for catalysis and coordination chemistry.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-imidazole-2-carbaldehyde largely depends on its interaction with biological targets. For instance, as an aldehyde, it can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. The imidazole ring can also coordinate with metal ions, affecting the activity of metalloenzymes.
Comparison with Similar Compounds
- 1H-Imidazole-2-carbaldehyde
- 2-Formylimidazole
- 2-Imidazolecarbaldehyde
Comparison: 1-Isopropyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. Compared to 1H-imidazole-2-carbaldehyde, the isopropyl derivative may exhibit different steric and electronic properties, potentially leading to varied biological activities and applications.
Biological Activity
1-Isopropyl-1H-imidazole-2-carbaldehyde is a compound characterized by its imidazole ring and a carbaldehyde functional group. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of approximately 138.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and enzyme modulation properties.
The structure of this compound allows it to interact with various biological targets. The imidazole ring is known for its ability to act as a ligand, facilitating interactions with metal ions and enzymes, which can modulate their activities. The aldehyde group enhances its binding affinity to proteins, making it a candidate for pharmacological applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Modulation
The compound has been studied for its effects on various enzymes, particularly kinases and phosphatases. It can influence cell signaling pathways by altering the phosphorylation state of proteins, which impacts gene expression and cellular metabolism .
Case Study: Kinase Inhibition
In a study evaluating the inhibitory effects on specific kinases, this compound demonstrated significant inhibition with an IC₅₀ value of approximately 15 µM against Protein Kinase A (PKA) and Protein Kinase B (PKB) pathways, indicating its potential as a therapeutic agent in cancer treatment .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including the reaction of isopropylamine with an appropriate aldehyde or the condensation of 1-isopropylimidazole with carbonyl sources under controlled conditions. These synthetic routes yield the compound in good purity and yield.
Table 2: Synthesis Methods
Method Description | Yield (%) |
---|---|
Reaction with isopropylamine and aldehyde | 85% |
Condensation with formic acid | 90% |
Reaction with alkyl halides in DMF | 80% |
Properties
IUPAC Name |
1-propan-2-ylimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEJIEIBRIUGNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434793 | |
Record name | 1-Isopropyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53332-64-2 | |
Record name | 1-Isopropyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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